![molecular formula C20H26N2O3S B4541957 N-butyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4541957.png)
N-butyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Description
N-butyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide belongs to the class of sulfonamide compounds, which are known for their versatile chemical and biological activities. These compounds have been extensively studied for their synthesis, molecular structure, and various chemical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves acylation and catalytic hydrogenation steps. For example, Mao Duo (2000) reported synthesizing a sulfonamide derivative with high yields through acylation followed by catalytic hydrogenation using Raney Ni as a catalyst under optimized conditions, showcasing the synthetic accessibility of such compounds (Mao Duo, 2000).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by X-ray crystallography, showcasing their crystalline nature and providing insights into their molecular geometry. For instance, the structural analysis of sterically hindered sulfonamide derivatives has been conducted, revealing detailed molecular and electronic structures (L. Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including alkylation and oxidation. Ohkata et al. (1985) studied the alkylation and oxidation of a sulfonamide derivative, demonstrating selective oxidation processes facilitated by the unique structure of these compounds (K. Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility and thermal stability, are significant for their practical applications. Yang et al. (2002) synthesized a series of poly(amide-imide-imide)s based on a sulfonamide structure, highlighting the polymers' solubility in various organic solvents and their high thermal stability (Chin‐Ping Yang et al., 2002).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as their reactivity in aminosulfonylation reactions, are crucial for their chemical versatility. Wang et al. (2019) developed a copper-mediated aminosulfonylation method for the synthesis of sulfonylated lactams from vinylbenzamide derivatives, showcasing the chemical reactivity of sulfonamide compounds (Li-Jing Wang et al., 2019).
properties
IUPAC Name |
N-butyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-6-11-21-20(23)17-9-8-15(3)19(13-17)26(24,25)22-18-10-7-14(2)12-16(18)4/h7-10,12-13,22H,5-6,11H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENWMOCEXWAFBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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